molecular formula C31H35Cl2N3O2 B1681467 沙雷坦 CAS No. 142001-63-6

沙雷坦

货号: B1681467
CAS 编号: 142001-63-6
分子量: 552.5 g/mol
InChI 键: PGKXDIMONUAMFR-AREMUKBSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

沙瑞坦,也称为 SR-48968,是一种神经激肽-2 受体拮抗剂。它由赛诺菲-安万特公司开发,作为治疗重度抑郁症和广泛性焦虑症的潜在药物。 该化合物已进入 III 期临床试验,但最终在 2009 年被停止 .

科学研究应用

沙瑞坦因其潜在的治疗应用而被广泛研究:

    化学: 在化学领域,沙瑞坦用作研究神经激肽-2 受体拮抗剂行为的模型化合物。

    生物学: 在生物学研究中,沙瑞坦用于研究神经激肽-2 受体在各种生理过程中的作用。

    医学: 在临床上,沙瑞坦因其治疗重度抑郁症和广泛性焦虑症的潜力而被研究。它在临床前和早期临床试验中显示出前景,但最终被终止。

    工业: 在制药行业,沙瑞坦作为开发新型神经激肽-2 受体拮抗剂的参考化合物

作用机制

沙瑞坦通过阻断神经激肽-2 受体发挥作用,神经激肽-2 受体是神经肽神经激肽 A 的受体。通过抑制该受体,沙瑞坦阻止神经激肽 A 的结合,从而调节神经传递并减轻抑郁和焦虑症状。 涉及的分子靶点和途径包括抑制物质-K 受体,物质-K 受体在情绪调节中起作用 .

准备方法

沙瑞坦的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。合成路线通常包括以下步骤:

化学反应分析

沙瑞坦会经历多种类型的化学反应:

相似化合物的比较

沙瑞坦与其他神经激肽-2 受体拮抗剂相比,例如:

    GR-159897: 另一种具有类似治疗潜力的神经激肽-2 受体拮抗剂。

    伊博坦: 一种具有类似受体亲和力但药代动力学特性不同的化合物。

    尼帕坦: 另一种具有独特化学结构和治疗应用的神经激肽-2 受体拮抗剂。

沙瑞坦因其特定的结合亲和力和对其潜在治疗作用进行的广泛临床研究而具有独特性 .

属性

IUPAC Name

N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35Cl2N3O2/c1-23(37)34-31(27-11-7-4-8-12-27)16-19-36(20-17-31)18-15-26(25-13-14-28(32)29(33)21-25)22-35(2)30(38)24-9-5-3-6-10-24/h3-14,21,26H,15-20,22H2,1-2H3,(H,34,37)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKXDIMONUAMFR-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCN(CC1)CCC(CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1(CCN(CC1)CC[C@H](CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00161923
Record name Saredutant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Saredutant works by blocking the effects of Neurokinin A at the NK-2 receptor.
Record name Saredutant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06660
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

142001-63-6
Record name Saredutant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142001-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Saredutant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142001636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saredutant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06660
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Saredutant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAREDUTANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/720U2QK8I5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Saredutant
Reactant of Route 2
Reactant of Route 2
Saredutant
Reactant of Route 3
Reactant of Route 3
Saredutant
Reactant of Route 4
Reactant of Route 4
Saredutant
Reactant of Route 5
Saredutant
Reactant of Route 6
Saredutant
Customer
Q & A

Q1: What is the primary mechanism of action of Saredutant?

A1: Saredutant acts as a potent and selective antagonist of the neurokinin-2 receptor (NK2R) [, , ].

Q2: How does NK2R antagonism lead to Saredutant's therapeutic effects?

A2: While the exact mechanisms are still under investigation, research suggests that NK2R antagonism, particularly in the medial septum, may modulate the release of acetylcholine (ACh) in key brain regions like the hippocampus and amygdala, impacting mood regulation and stress response []. Additionally, Saredutant has been shown to attenuate the activation of the hypothalamic-pituitary-adrenal (HPA) axis, a key player in the stress response, and increase brain-derived neurotrophic factor (BDNF) expression in the hippocampus, a protein crucial for neuronal survival and growth [].

Q3: What is the role of NK2 receptors in the central nervous system?

A3: NK2 receptors are widely distributed in the central nervous system and are involved in various physiological processes, including the regulation of mood, anxiety, stress response, and cognition [, , ].

Q4: What is the molecular formula and weight of Saredutant?

A4: Saredutant's molecular formula is C26H31Cl2N3O2, and its molecular weight is 488.47 g/mol.

Q5: Is there any available spectroscopic data for Saredutant?

A5: While the provided research articles don't offer detailed spectroscopic data, specific information can be found in the drug's patent literature and chemistry databases like PubChem and ChemSpider.

Q6: Is there information on the material compatibility of Saredutant?

A6: The provided research focuses on Saredutant's biological activity and doesn't detail its compatibility with specific materials. Information on material compatibility would likely be found in pharmaceutical development studies focusing on formulation and storage.

Q7: How does the structure of Saredutant contribute to its high affinity for the NK2 receptor?

A7: While specific SAR studies on Saredutant were not included in the provided research, studies with another NK2 antagonist, Ibodutant, highlight the importance of specific amino acid residues in the transmembrane domains of the NK2 receptor for high-affinity binding. These include residues in TM4, TM5, TM6, and TM7 []. This information, along with comparative analyses of other NK2 antagonists, can guide future SAR studies of Saredutant.

Q8: How does the pharmacokinetic profile of Saredutant relate to its pharmacodynamic effects?

A8: The connection between Saredutant's PK/PD is not fully elucidated in the research. Establishing a clear PK/PD relationship is crucial for optimizing dosing regimens and achieving desired therapeutic outcomes.

Q9: What in vitro models have been used to study Saredutant's activity?

A11: Saredutant's activity has been investigated in vitro using cell lines expressing the human NK2R to assess its antagonist potency and binding kinetics [].

Q10: What in vivo models have been employed to evaluate the efficacy of Saredutant?

A12: Saredutant has shown efficacy in several rodent models of depression, including the forced swim test, where it reduced immobility time, indicating an antidepressant-like effect [, ]. Further research explored its potential in models of anxiety [, ] and stress [, ].

Q11: What is the safety profile of Saredutant based on preclinical and clinical studies?

A11: While the provided research highlights Saredutant's potential therapeutic benefits, detailed safety and toxicity data from preclinical and clinical trials are not included. Assessing potential adverse effects is a critical aspect of drug development.

Q12: Have there been any studies exploring targeted delivery approaches for Saredutant?

A12: The provided research primarily focuses on Saredutant's pharmacological characterization and doesn't delve into targeted delivery strategies. Exploring such strategies might improve treatment efficacy and potentially reduce side effects.

Q13: Are there any other NK2 receptor antagonists in development or clinically available, and how do they compare to Saredutant?

A17: Other NK2 receptor antagonists, such as Nepadutant (MEN11420) and Ibodutant (MEN15596), have been investigated for various conditions, including irritable bowel syndrome and asthma [, , ]. Direct comparisons of their efficacy, safety, and pharmacokinetic profiles with Saredutant would require further research and analysis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。